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molecular formula C17H18N4O B8590692 6-(5-amino-3-cyclopentyl-1H-pyrazol-1-yl)quinolin-2(1H)-one

6-(5-amino-3-cyclopentyl-1H-pyrazol-1-yl)quinolin-2(1H)-one

Cat. No. B8590692
M. Wt: 294.35 g/mol
InChI Key: PLFPWQFJTALGLN-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a suspension of 6-aminoquinolin-2(1H)-one (0.72 g, 4.5 mmol, see Example A41) in conc. HCl (5 mL) was slowly added NaNO2 (0.43 g, 6.3 mmol) solution in H2O (5 mL) at 0° C. After stirring for 1 h, SnCl2.2H2O (2.0 g, 9.0 mmol), dissolved in conc. HCl (7 mL), was slowly added at such a rate that the temperature of the mixture did not rise above 5° C., After stirring for 2 h, the resultant solid was filtered, dried, and suspended in EtOH. To this were added 3-cyclopentyl-3-oxopropanenitrile (0.68 g, 4.9 mmol) and a few drops of HCl and the mixture was heated at 80° C. for 16 h. The solution was concentrated, dissolved in satd. NaHCO3 solution and the product was extracted with EtOAc (2×30 mL). The combined organic extracts were washed with brine, dried (Na2SO4), concentrated and the resultant solid triturated with toluene (10 mL) and filtered to yield 6-(5-amino-3-cyclopentyl-1H-pyrazol-1-yl)quinolin-2(1H)-one (0.75 g, 57% yield) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 7.95 (d, J=10.0 Hz, 1H), 7.81 (d, J=2.4 Hz, 1H), 7.68 (dd, J=8.8 Hz, 2.0 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 6.54 (d, J=8.8 Hz, 1H), 5.32 (s, 1H), 5.24 (brs, 2H), 2.92-2.84 (m, 1H), 1.94-1.86 (m, 2H), 1.73-1.57 (m, 6H); MS (ESI) m/z: 295.2 (M+H+).
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0.68 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.[N:13]([O-])=O.[Na+].O.O.Cl[Sn]Cl.[CH:22]1([C:27](=O)[CH2:28][C:29]#[N:30])[CH2:26][CH2:25][CH2:24][CH2:23]1>Cl.O>[NH2:30][C:29]1[N:1]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]3)[N:13]=[C:27]([CH:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)[CH:28]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
NC=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
7 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0.68 g
Type
reactant
Smiles
C1(CCCC1)C(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
was slowly added at such a rate that the temperature of the mixture
CUSTOM
Type
CUSTOM
Details
did not rise above 5° C.
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in satd
EXTRACTION
Type
EXTRACTION
Details
NaHCO3 solution and the product was extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resultant solid triturated with toluene (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C2C=CC(NC2=CC1)=O)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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